molecular formula C15H22N4O4 B1474692 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid CAS No. 1692516-16-7

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1474692
CAS No.: 1692516-16-7
M. Wt: 322.36 g/mol
InChI Key: RUVBNZQHNITELS-UHFFFAOYSA-N
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Description

This compound (CAS: Not explicitly provided in evidence; structurally related to QD-9828 ) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety at position 2, a methyl group at position 4, and a carboxylic acid at position 5. The Boc group serves as a temporary protecting group for the secondary amine in piperazine, enabling selective deprotection during multi-step syntheses. The methyl substituent enhances hydrophobicity, while the carboxylic acid contributes to polarity and hydrogen-bonding capacity. This compound is primarily utilized as a versatile intermediate in drug discovery, particularly for kinase inhibitors and protease-targeted therapies .

Properties

IUPAC Name

4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-10-11(12(20)21)9-16-13(17-10)18-5-7-19(8-6-18)14(22)23-15(2,3)4/h9H,5-8H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVBNZQHNITELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety, which is known for its diverse pharmacological properties, including antitumor and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C17H26N4O4
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1150163-72-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring can facilitate binding to receptors or enzymes involved in critical pathways such as cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds containing piperazine derivatives can exhibit significant antitumor activity. For instance, studies involving similar piperazine-based compounds have shown efficacy against various cancer cell lines, including leukemia and solid tumors. A comparative study highlighted that modifications on the piperazine structure can enhance the potency against specific cancer types .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of piperazine derivatives, it was found that certain modifications led to enhanced inhibition of ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. The tested compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Neuroprotection in Alzheimer's Models

A related compound demonstrated protective effects against Aβ-induced cytotoxicity in astrocytes. The study reported a significant reduction in TNF-α levels and free radicals, indicating a potential mechanism for neuroprotection . While this specific compound was not this compound, the findings suggest that similar structures may confer protective benefits.

Data Summary

Activity TypeCompound TestedIC50/Activity LevelReference
AntitumorPiperazine derivativesLow µM
NeuroprotectionSimilar piperazine derivativesSignificant reduction in TNF-α

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs include:

  • Substituents on the pyrimidine ring : Methyl, carboxylic acid, or carboxamide groups at different positions.
  • Piperazine modifications : Boc protection, morpholine-carbonyl, or benzoyl substitutions.
  • Bioisosteric replacements : Tetrazole groups replacing carboxylic acids.

Physicochemical Properties

The table below summarizes critical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility logP* TPSA (Ų) Applications/Notes
Target Compound : 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid C15H22N4O4 322.36 4-methyl, Boc-piperazine, COOH Moderate (DMSO) ~1.8 95.3 Intermediate for drug synthesis
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid (QD-9828) C14H19N4O4 307.33 Boc-piperazine, COOH (no methyl) Higher aqueous ~1.2 95.3 Building block in medicinal chemistry
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid C11H20N2O4 244.28 Boc-piperazine, acetic acid High (aqueous) ~0.5 75.6 Solubilizing agent, peptide synthesis
N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)pyrimidine-5-carboxamide C29H34N6O5 546.62 Morpholine, nitro, carboxamide Low (DMSO) ~3.0 117.2 Potential kinase inhibitor
4-[Butyl[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]amino]-5-pyrimidinecarboxylic acid C25H25N7O2 455.51 Tetrazole, biphenyl, butylamino Moderate (DMF) ~2.5 119.8 Angiotensin II receptor antagonist

*logP values estimated using fragment-based methods.

Key Observations

Impact of Methyl Substitution :

  • The 4-methyl group in the target compound increases hydrophobicity (logP ~1.8 vs. ~1.2 for QD-9828) and may enhance membrane permeability compared to unmethylated analogs. However, this reduces aqueous solubility slightly .

Carboxylic Acid vs. Tetrazole :

  • The tetrazole in acts as a bioisostere for carboxylic acid, offering metabolic stability and similar acidity (pKa ~4.9 vs. ~2.5 for COOH). This makes tetrazole-containing analogs preferable in orally administered drugs .

Piperazine Modifications: Boc-protected piperazine (target compound) is ideal for synthetic intermediates, as the Boc group is easily removed under mild acidic conditions.

Molecular Weight and Applications :

  • Smaller analogs like 2-(4-Boc-piperazin-1-yl)acetic acid (MW 244.28) are used in peptide synthesis due to their solubility and ease of conjugation . Larger derivatives (e.g., , MW 546.62) are tailored for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid

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